molecular formula C9H11IN2O6 B175831 6-Iodouridine CAS No. 105967-11-1

6-Iodouridine

Cat. No.: B175831
CAS No.: 105967-11-1
M. Wt: 370.1 g/mol
InChI Key: CUJFLFNXVSOBKJ-YXZULKJRSA-N
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Description

6-Iodouridine is a modified nucleoside analog, specifically an iodinated derivative of uridine. It is characterized by the substitution of a hydrogen atom at the sixth position of the uracil ring with an iodine atom.

Mechanism of Action

Target of Action

6-Iodouridine primarily targets the enzyme orotidine 5’-monophosphate decarboxylase (ODCase) . ODCase plays a crucial role in the synthesis of pyrimidine nucleotides, which are essential components of DNA and RNA. By inhibiting this enzyme, this compound disrupts the normal functioning of cells, particularly those of the malaria parasite Plasmodium falciparum .

Mode of Action

This compound acts as an antiviral agent by inhibiting viral replication . It substitutes itself for thymidine in viral DNA, which in turn inhibits thymidylate phosphorylase and viral DNA polymerases from functioning properly . This results in the production of faulty DNA, leading to the inability of the virus to reproduce or infect/destroy tissue .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the pyrimidine synthesis pathway . By inhibiting ODCase, this compound disrupts the production of pyrimidine nucleotides, leading to a halt in DNA and RNA synthesis. This disruption has downstream effects on cell division and growth, particularly in rapidly dividing cells such as those of the malaria parasite .

Pharmacokinetics

It’s known that the compound exhibits promising antimalarial activity againstP. falciparum, including drug-resistant isolates

Result of Action

The primary result of this compound’s action is the inhibition of viral replication and the disruption of cellular processes in P. falciparum . This leads to the death of the parasite and a reduction in the severity of the malaria infection .

Biochemical Analysis

Biochemical Properties

6-Iodouridine interacts with various enzymes and proteins in biochemical reactions. It is a potent inhibitor of orotidine 5′-monophosphate decarboxylase (ODCase), an enzyme involved in the synthesis of pyrimidine nucleotides . The nature of these interactions involves the substitution of this compound for uridine in these biochemical processes .

Cellular Effects

The effects of this compound on cells and cellular processes are complex and multifaceted. It has been shown to inhibit viral DNA synthesis, making it a potential antiviral agent . It influences cell function by disrupting normal nucleotide synthesis and incorporation into DNA . This can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its incorporation into DNA in place of thymidine, a process that inhibits viral DNA synthesis . This inhibition occurs because the iodine atom in this compound blocks base pairing in the DNA, disrupting the normal function of the DNA and preventing the virus from replicating .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been found to be unstable in aqueous solutions . Its instability is such that a complete disappearance of the this compound signal was observed during its isolation by reversed-phase high-performance liquid chromatography (RP-HPLC) . This instability could potentially affect its long-term effects on cellular function in in vitro or in vivo studies .

Dosage Effects in Animal Models

While specific studies on the dosage effects of this compound in animal models are limited, it has been shown to exhibit efficacy in a mouse model infected by Plasmodium chabaudi chabaudi, a parasite that causes malaria .

Metabolic Pathways

This compound is involved in pyrimidine metabolism, acting as an inhibitor of the enzyme ODCase .

Transport and Distribution

Given its biochemical properties, it is likely that it interacts with various transporters or binding proteins, which could affect its localization or accumulation .

Subcellular Localization

Given its role in nucleotide synthesis and incorporation into DNA, it is likely that it is localized to the nucleus where these processes occur .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Iodouridine typically involves the iodination of uridine. One common method includes the reaction of uridine with iodine monochloride (ICl) in the presence of a suitable solvent such as acetic acid. The reaction proceeds under mild conditions, usually at room temperature, to yield this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and purification systems, such as high-performance liquid chromatography, is common in industrial settings to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions: 6-Iodouridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide yields 6-azidouridine, while coupling with alkynes produces 6-alkynyluridines .

Scientific Research Applications

6-Iodouridine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness of 6-Iodouridine: this compound is unique due to its specific iodine substitution at the sixth position of the uracil ring, which imparts distinct chemical and biological properties. Its potent antimalarial activity and ability to inhibit orotidine 5’-monophosphate decarboxylase set it apart from other nucleoside analogs .

Properties

IUPAC Name

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-iodopyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11IN2O6/c10-4-1-5(14)11-9(17)12(4)8-7(16)6(15)3(2-13)18-8/h1,3,6-8,13,15-16H,2H2,(H,11,14,17)/t3-,6-,7-,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUJFLFNXVSOBKJ-YXZULKJRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N(C(=O)NC1=O)C2C(C(C(O2)CO)O)O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(N(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11IN2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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